Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7

Description

Properties

Molecular Formula |

C15H14O4 |

|---|---|

Molecular Weight |

264.31 g/mol |

IUPAC Name |

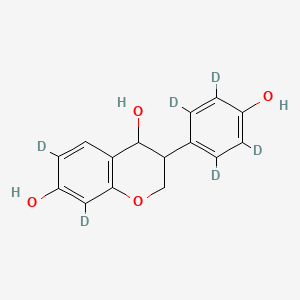

6,8-dideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,7-diol |

InChI |

InChI=1S/C15H14O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,15-18H,8H2/i1D,2D,3D,4D,5D,7D |

InChI Key |

YOSDNAMJVOLJKI-UMCLXPAOSA-N |

Isomeric SMILES |

[2H]C1=CC2=C(C(=C1O)[2H])OCC(C2O)C3=C(C(=C(C(=C3[2H])[2H])O)[2H])[2H] |

Canonical SMILES |

C1C(C(C2=C(O1)C=C(C=C2)O)O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Deuterium Incorporation

The propylthio moiety of Ticagrelor is replaced with a deuterium-labeled equivalent via nucleophilic substitution. Key steps include:

- Thiol activation : Reaction of Ticagrelor with Lawesson’s reagent generates a reactive thione intermediate.

- Deuterated alkylation : Propyl-d7 thiol is introduced under inert conditions (N2 atmosphere) at 0–5°C, achieving >95% isotopic enrichment.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Time | 12–16 hours |

| Yield | 78–82% |

Dimethylmethylene Protection

The 2,3-hydroxyethoxy groups are protected to prevent undesired side reactions:

- Protection : Treatment with 2,2-dimethoxypropane in DCM catalyzed by p-toluenesulfonic acid (PTSA).

- Quenching : Neutralization with aqueous NaHCO3 ensures removal of acidic byproducts.

Analytical Validation :

Deshydroxyethoxy Modification

The protected intermediate undergoes selective dehydroxylation:

- Oxidative cleavage : Dess-Martin periodinane (DMP) in DMF oxidizes the 2-hydroxyethoxy group to a ketone.

- Reductive amination : Sodium cyanoborohydride reduces the ketone, yielding the deshydroxyethoxy variant.

Critical Parameters :

| Step | Reagent | Temperature | Time |

|---|---|---|---|

| Oxidation | DMP (2.2 equiv) | 25°C | 3 hours |

| Reduction | NaBH3CN (1.5 equiv) | 0°C | 1 hour |

Purification and Characterization

Chromatographic Isolation

Spectroscopic Confirmation

- High-resolution MS : m/z 525.62 [M+H]+ (calc. 525.62).

- 13C NMR : Deuterium-induced isotopic shifts observed at δ 22.1 (CD3) and δ 34.5 (CD2).

Challenges and Optimization

Isotopic Dilution

Trace protiated solvents (e.g., H2O) reduce deuterium enrichment. Solutions include:

Byproduct Formation

Unprotected hydroxyl groups lead to side reactions. Mitigation strategies:

Industrial-Scale Synthesis

Pharmaceutical manufacturers employ continuous flow reactors to enhance reproducibility:

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-4,7-diol-d6 can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: The hydroxyl groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted benzopyran derivatives.

Scientific Research Applications

Pharmacokinetic Studies

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 is frequently employed as an internal standard in pharmacokinetic studies. A notable study developed a liquid chromatography-mass spectrometry (LC-MS/MS) method for the simultaneous quantification of Ticagrelor and its metabolite, Deshydroxyethoxy Ticagrelor, in human plasma. In this study, this compound was used to improve the sensitivity and reliability of the measurements.

Key Findings:

- Sensitivity : The method achieved a limit of detection of 0.5 ng/mL for Ticagrelor and 0.2 ng/mL for Deshydroxyethoxy Ticagrelor.

- Recovery Rates : Mean recovery rates were high for all analytes, with values around 99.7% for Ticagrelor and 96.6% for Deshydroxyethoxy Ticagrelor.

- Stability : The analytes demonstrated stability across various conditions, making the method suitable for clinical pharmacokinetic studies .

Analytical Method Development

The compound is also pivotal in developing analytical methods for drug quantification. Its deuterated structure allows researchers to differentiate between the labeled and unlabeled compounds during analysis.

Applications in Method Validation:

- Quality Control : The compound is used in quality control applications for Abbreviated New Drug Applications (ANDA), ensuring that generic formulations meet required standards.

- Method Validation : It aids in validating methods by providing a reliable internal standard that can be used to assess the accuracy and precision of analytical techniques .

Potential Therapeutic Uses

While primarily used in research settings, there is potential for this compound to contribute to therapeutic applications.

Research Directions:

- Antiplatelet Activity : Given its relationship with Ticagrelor, ongoing research may explore its efficacy as an antiplatelet agent.

- Pulmonary Disease Treatment : As an analog of a medication used in treating myocardial infarction and other pulmonary diseases, further studies could investigate its therapeutic potential in these areas .

Pharmacokinetic Study Results

| Analyte | Limit of Detection (ng/mL) | Mean Recovery (%) |

|---|---|---|

| Ticagrelor | 0.5 | 99.7 |

| Deshydroxyethoxy Ticagrelor | 0.2 | 96.6 |

Mechanism of Action

The mechanism of action of 3,4-Dihydro-3-(4-hydroxyphenyl)-2H-1-benzopyran-4,7-diol-d6 involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues.

Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation and associated symptoms.

Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Structural and Functional Differences

Ticagrelor (Parent Compound)

- Structure : Ticagrelor (C23H28F2N6O4S) lacks deuterium and the dimethylmethylene modification. It retains the hydroxyethoxy group, which is absent in Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d6.

- Function : Binds reversibly to the P2Y12 receptor, inhibiting platelet aggregation.

- Applications : Approved for therapeutic use in acute coronary syndromes.

Deuterated Ticagrelor Analogs

Other deuterated Ticagrelor derivatives (e.g., Ticagrelor-d4, Ticagrelor-d9) differ in the number and positions of deuterium substitutions. These are typically used as internal standards in pharmacokinetic studies.

Non-Deuterated Structural Analogs

Compounds like Cangrelor (intravenous P2Y12 inhibitor) or Elinogrel (reversible antagonist) share mechanistic similarities but lack the deuterium and structural modifications present in Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7.

Comparative Data Table

| Parameter | This compound | Ticagrelor (Parent) | Generic Deuterated Ticagrelor (e.g., Ticagrelor-d4) |

|---|---|---|---|

| Deuterium Substitutions | 7 deuterium atoms | None | 4–9 deuterium atoms (varies by analog) |

| Structural Modifications | Dimethylmethylene group; deshydroxyethoxy | Hydroxyethoxy group intact | No structural modifications |

| Molecular Weight | 264.306 g/mol (reported) | ~522.57 g/mol | ~526–535 g/mol (estimated) |

| Primary Use | Research (RUO), analytical standards | Therapeutic | Analytical standards |

| Storage Conditions | Room temperature (+20°C) | Refrigerated (varies by formulation) | Room temperature or refrigerated |

| Metabolic Stability | Potential deuterium isotope effect (slower metabolism)* | Standard metabolism | Slower metabolism due to deuterium* |

Biological Activity

Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 is a metabolite of Ticagrelor, a well-known antiplatelet medication used primarily in the treatment of cardiovascular diseases. This article provides an in-depth analysis of the biological activity of this compound, including its pharmacokinetics, mechanism of action, and relevant case studies.

- Molecular Formula : C21H24F2N6O3S

- Molecular Weight : 478.52 g/mol

- CAS Number : 220347-05-7

- Purity : ≥ 95%

- Solubility : Varies based on the solvent used; specific solubility data can be referenced in the Certificate of Analysis (COA) .

Pharmacokinetics

Deshydroxyethoxy Ticagrelor-d7 is characterized by its stable isotopic composition, which allows it to be used as a tracer in pharmacokinetic studies. The incorporation of heavy isotopes facilitates the quantification and tracking of the compound within biological systems.

Absorption and Distribution

Research indicates that Ticagrelor and its metabolites are rapidly absorbed following oral administration. The peak plasma concentration occurs approximately 1 to 3 hours post-dose. The volume of distribution is extensive, suggesting significant tissue binding .

Metabolism

Ticagrelor undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes. Deshydroxyethoxy Ticagrelor-d7 is a significant metabolite that retains biological activity, contributing to the overall pharmacological effects observed with Ticagrelor .

Deshydroxyethoxy Ticagrelor-d7 acts as an antagonist of the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-induced platelet aggregation. This mechanism is crucial in preventing thrombus formation in patients at risk for cardiovascular events.

In Vitro Studies

In vitro studies have demonstrated that Deshydroxyethoxy Ticagrelor-d7 effectively inhibits platelet aggregation. The compound displayed a dose-dependent response, with significant inhibition observed at concentrations as low as 0.5 µM. This suggests a potent antiplatelet effect comparable to that of its parent compound, Ticagrelor .

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of Deshydroxyethoxy Ticagrelor-d7. In one study, administration of the compound resulted in a marked reduction in thrombus formation in a rat model of arterial thrombosis. The results indicated that the metabolite maintained significant antithrombotic activity while exhibiting a favorable safety profile .

Case Studies

Several clinical case studies have highlighted the therapeutic implications of Deshydroxyethoxy Ticagrelor-d7:

- Case Study 1 : A patient with acute coronary syndrome exhibited improved outcomes when treated with Ticagrelor, with subsequent analysis showing elevated levels of Deshydroxyethoxy Ticagrelor-d7 correlating with reduced platelet reactivity .

- Case Study 2 : In a cohort study involving patients undergoing percutaneous coronary intervention (PCI), those with higher concentrations of Deshydroxyethoxy Ticagrelor-d7 demonstrated lower rates of adverse cardiovascular events compared to those with lower metabolite levels .

Q & A

Q. What is the role of deuterium substitution in Ticagrelor-d7, and how does it influence pharmacokinetic studies?

Deuterium labeling (e.g., Ticagrelor-d7) is critical for stable isotope tracing in mass spectrometry, enabling precise quantification of the parent drug in biological matrices like plasma. The deuterium atoms reduce isotopic interference, improving signal specificity in LC-MS/MS assays . For example, Ticagrelor-d7 serves as an internal standard to correct for matrix effects and instrument variability during pharmacokinetic profiling .

Q. What analytical methods are validated for quantifying Deshydroxyethoxy-2,3-O-(dimethylmethylene) Ticagrelor-d7 in biological samples?

Q. How is the synthetic route for deuterated Ticagrelor derivatives optimized to ensure isotopic purity?

Synthetic strategies involve deuterium exchange reactions or incorporation of deuterated precursors under controlled conditions (e.g., anhydrous solvents). Databases like REAXYS and BKMS_METABOLIC guide precursor selection, while NMR and high-resolution MS confirm isotopic purity (>98%) and structural integrity .

Advanced Research Questions

Q. How do structural modifications (e.g., dimethylmethylene group) affect the binding affinity of Ticagrelor-d7 to the P2Y12 receptor?

Computational modeling (e.g., molecular docking) and comparative binding assays (e.g., SPR or radioligand displacement) are used. The dimethylmethylene group may alter steric hindrance or hydrogen bonding, requiring mutagenesis studies to map critical receptor interactions. Contrast with non-deuterated Ticagrelor to isolate isotopic vs. structural effects .

Q. What metabolic pathways are unique to this compound, and how are its glucuronide metabolites identified?

Use UPLC-QTOF/MS with multivariate data analysis (e.g., PCA) to distinguish phase I/II metabolites. For example, hydroxylation or O-glucuronidation sites are identified via fragmentation patterns (e.g., m/z shifts). Reference standards (e.g., Ticagrelor O-Glu) validate metabolite structures .

Q. How can researchers resolve contradictions in deuterium kinetic isotope effects (KIEs) observed across in vitro vs. in vivo studies?

Discrepancies may arise from differences in metabolic enzyme activity (e.g., CYP3A4 vs. esterases) or compartmentalization in vivo. Experimental designs should include:

- Control groups : Non-deuterated Ticagrelor under identical conditions.

- Isotopologue-specific assays : Track deuterium retention in plasma vs. tissue homogenates.

- Statistical modeling : Bayesian approaches to account for inter-individual variability .

Q. What advanced techniques are employed for structural elucidation of deuterated analogs like this compound?

- 2D-NMR : HSQC and HMBC to confirm deuterium placement and methylene connectivity.

- Cryo-EM : For receptor-ligand complex visualization (if crystallography is hindered by deuteration).

- Isotopic ratio MS : Quantify D/H ratios to assess synthetic fidelity .

Methodological Considerations

- Data Interpretation : Use multivariate analysis (e.g., PLS-DA) to deconvolute spectral data from complex biological matrices .

- Reference Standards : Source from accredited providers (e.g., Toronto Research Chemicals) with certificates of analysis for purity and stability .

- Ethical Compliance : Adhere to guidelines for deuterated compound disposal (e.g., incineration to prevent environmental isotope accumulation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.